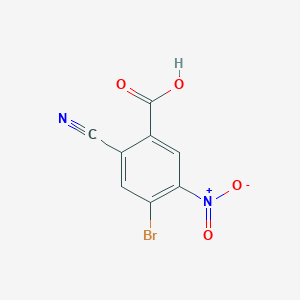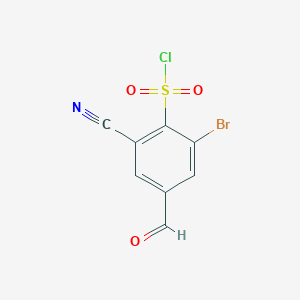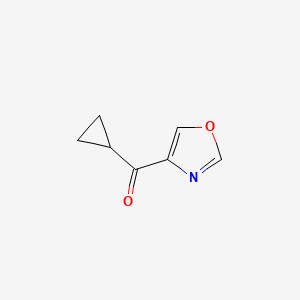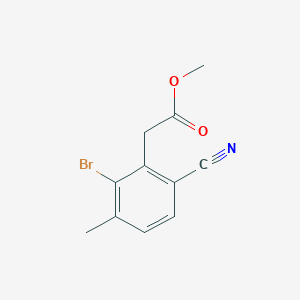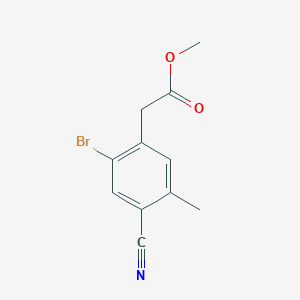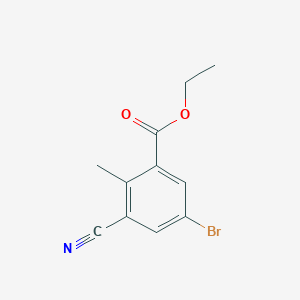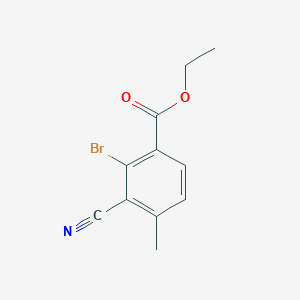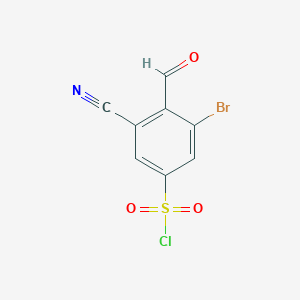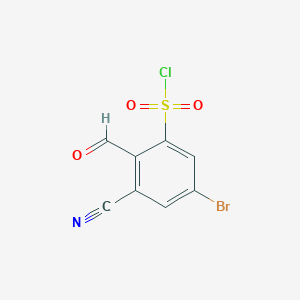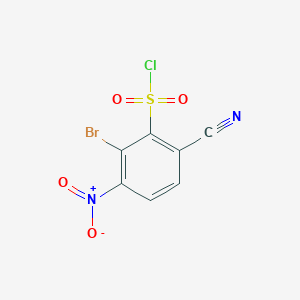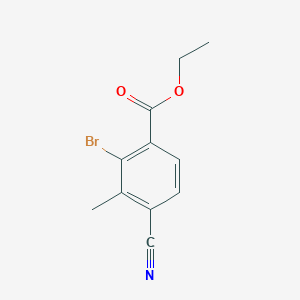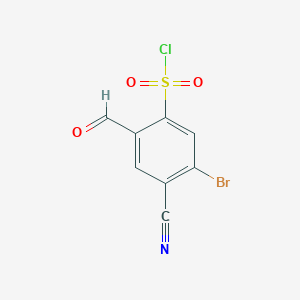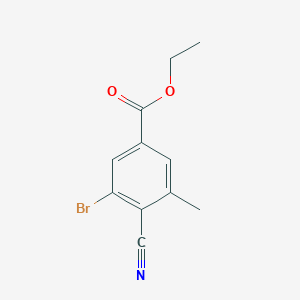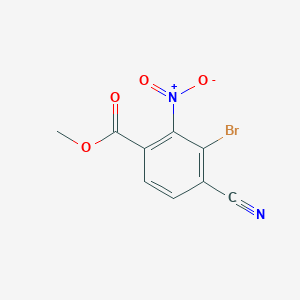
Methyl 3-bromo-4-cyano-2-nitrobenzoate
Overview
Description
Methyl 3-bromo-4-cyano-2-nitrobenzoate is an organic compound with the molecular formula C9H5BrN2O4 It is a derivative of benzoic acid, featuring bromine, cyano, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Nitration: The synthesis typically begins with the nitration of methyl benzoate to introduce the nitro group. This is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: The next step involves the bromination of the nitro compound. Bromine in the presence of a catalyst such as iron(III) bromide is used to introduce the bromine atom.
Cyanation: Finally, the cyano group is introduced through a nucleophilic substitution reaction. This can be done using a cyanide source like sodium cyanide under appropriate conditions.
Industrial Production Methods
Industrial production of methyl 3-bromo-4-cyano-2-nitrobenzoate follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow processes and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide, potassium carbonate, and dimethylformamide (DMF) as a solvent.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Carboxylic Acid Derivatives: From the oxidation of the cyano group.
Substituted Benzoates: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, methyl 3-bromo-4-cyano-2-nitrobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of multiple functional groups allows for diverse interactions with biological targets.
Medicine
In medicinal chemistry, this compound is explored for the development of new pharmaceuticals. Its derivatives may serve as lead compounds in drug discovery programs aimed at treating various diseases.
Industry
In the industrial sector, this compound is used in the manufacture of dyes, pigments, and agrochemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of methyl 3-bromo-4-cyano-2-nitrobenzoate and its derivatives involves interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The cyano group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-3-nitrobenzoate: Similar structure but lacks the cyano group.
Methyl 3-cyano-4-nitrobenzoate: Similar structure but lacks the bromine atom.
Methyl 3-bromo-4-nitrobenzoate: Similar structure but lacks the cyano group.
Uniqueness
Methyl 3-bromo-4-cyano-2-nitrobenzoate is unique due to the presence of all three functional groups (bromo, cyano, and nitro) on the benzoate ring. This combination of functional groups provides a unique reactivity profile, making it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
methyl 3-bromo-4-cyano-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c1-16-9(13)6-3-2-5(4-11)7(10)8(6)12(14)15/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESCPLWPGMSEGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)C#N)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


